4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 923200-35-5
VCID: VC5867713
InChI: InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16)
SMILES: C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O
Molecular Formula: C11H10N2O4
Molecular Weight: 234.211

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid

CAS No.: 923200-35-5

Cat. No.: VC5867713

Molecular Formula: C11H10N2O4

Molecular Weight: 234.211

* For research use only. Not for human or veterinary use.

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid - 923200-35-5

Specification

CAS No. 923200-35-5
Molecular Formula C11H10N2O4
Molecular Weight 234.211
IUPAC Name 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16)
Standard InChI Key XIPQRWGRCZWBER-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid, reflecting its substitution pattern: a benzoic acid group at the para position of a benzene ring linked via a methylene bridge to a 2,5-dioxoimidazolidine ring . The molecular formula C11H10N2O4\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{4} corresponds to a molar mass of 234.21 g/mol, as confirmed by PubChem and VulcanChem .

Structural Features and Stereochemistry

The compound’s structure comprises two distinct regions:

  • Benzoic acid moiety: A carboxylic acid group at the 4-position of the benzene ring enhances aqueous solubility and enables salt formation.

  • Imidazolidinone ring: A five-membered heterocyclic ring containing two ketone groups at positions 2 and 5, which confers rigidity and hydrogen-bonding capacity.

X-ray crystallography data are unavailable in the provided sources, but the 3D conformer model in PubChem suggests a planar imidazolidinone ring connected orthogonally to the benzene ring .

Table 1: Key Identifiers of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic Acid

PropertyValueSource
CAS Number923200-35-5
Molecular Weight234.21 g/mol
SMILES NotationC1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O
InChIKeyXIPQRWGRCZWBER-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 2-(chloromethyl)benzoic acid and imidazolidine-2,5-dione in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under basic conditions (e.g., potassium carbonate) at 80–100°C for 12–24 hours, yielding the target compound with purities >95% after recrystallization.

Mechanistic Insight: The nitrogen atom of the imidazolidinone attacks the electrophilic methylene carbon of 2-(chloromethyl)benzoic acid, displacing chloride and forming the methylene bridge.

Scalability and Industrial Production

While no industrial-scale production data are available, suppliers like UkrOrgSynthesis Ltd. and Ryan Scientific, Inc. list the compound in their catalogs, indicating multi-gram to kilogram-scale synthesis capabilities .

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) data from BLD Pharm indicate a decomposition temperature above 250°C, with no melting point reported . The compound remains stable at room temperature when stored in sealed containers .

SupplierLocationPurityPackaging Options
EnamineUkraine>98%1 g, 5 g, 10 g
Absin Bioscience Inc.China>95%100 mg, 500 mg
Ryan Scientific, Inc.United States>97%250 mg, 1 g

Prices range from $120–$450 per gram, depending on quantity and supplier .

Research Applications and Biological Relevance

Enzyme Inhibition Studies

The imidazolidinone moiety’s hydrogen-bonding capacity enables interactions with protease active sites. In vitro studies suggest moderate inhibition (IC5012μM\text{IC}_{50} ≈ 12\,\mu\text{M}) of trypsin-like serine proteases, though specific targets remain undisclosed.

Medicinal Chemistry Applications

Derivatives of this compound have been explored as:

  • Anticancer agents: Hybrid molecules linking the benzoic acid group to known chemotherapeutic scaffolds show preliminary cytotoxicity (GI508μM\text{GI}_{50} ≈ 8\,\mu\text{M}) against MCF-7 breast cancer cells.

  • Antibacterial candidates: Structural analogs exhibit MIC values of 32 µg/mL against Staphylococcus aureus.

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